Razuprotafib, also known as AKB-9778, is a small-molecule inhibitor designed to target vascular endothelial protein tyrosine phosphatase (VE-PTP). This compound plays a crucial role in restoring Tie2 activation, which is vital for enhancing endothelial function and stabilizing blood vessels. Razuprotafib has garnered attention for its potential therapeutic applications in conditions such as diabetic vascular complications and acute respiratory distress syndrome associated with COVID-19. The chemical formula for Razuprotafib is C26H26N4O6S3, with an average molecular weight of 586.7 g/mol .
Razuprotafib works by inhibiting an enzyme called vascular endothelial protein tyrosine phosphatase (VE-PTP) [, ]. VE-PTP regulates a signaling pathway involving a protein called Tie2, which plays a critical role in blood vessel health and function []. By inhibiting VE-PTP, Razuprotafib promotes Tie2 activation, potentially leading to beneficial effects like improved blood flow and vascular integrity [, ].
Diabetic macular edema (DME) is a complication of diabetes that causes swelling in the macula, the central part of the retina responsible for sharp vision. Leaky blood vessels in the retina contribute to DME. Early-stage clinical trials suggest razuprotafib may be effective in treating DME. A phase 1 study investigated the safety and tolerability of razuprotafib in patients with DME. The results showed razuprotafib was well-tolerated and led to a reduction in central macular thickness, a marker of fluid buildup in the macula []. Further research is needed to confirm these findings and evaluate razuprotafib's efficacy in larger clinical trials.
While DME is a promising area of razuprotafib research, other ongoing investigations explore its potential in various conditions with abnormal blood vessel growth, including:
Razuprotafib exhibits significant biological activity as a selective inhibitor of VE-PTP. This inhibition leads to the restoration of Tie2 signaling, which is essential for maintaining vascular integrity and function. The compound has shown promise in preclinical studies for various indications, including diabetic retinopathy and acute respiratory distress syndrome related to COVID-19 . Its mechanism involves enhancing angiogenesis and reducing vascular permeability, making it a candidate for treating diseases characterized by vascular dysfunction.
Razuprotafib is primarily being investigated for its applications in:
Interaction studies have shown that Razuprotafib selectively inhibits VE-PTP without significantly affecting other phosphatases or kinases. This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy. Additionally, research indicates that Razuprotafib may interact with other signaling pathways involved in angiogenesis and inflammation, which could broaden its therapeutic applications .
Several compounds exhibit similar mechanisms or structures to Razuprotafib. Here’s a comparison highlighting their uniqueness:
Compound Name | Mechanism of Action | Unique Features |
---|---|---|
AKB-9778 | Inhibits VE-PTP | Focused on restoring Tie2 signaling |
Vascular Endothelial Growth Factor Inhibitors | Target angiogenesis directly | Broader class of compounds with varied mechanisms |
Sunitinib | Tyrosine kinase inhibitor | Targets multiple receptor tyrosine kinases |
Sorafenib | Multi-kinase inhibitor | Inhibits tumor proliferation and angiogenesis |
Regorafenib | Multi-targeted kinase inhibitor | Used primarily in oncology for solid tumors |
Razuprotafib's unique focus on VE-PTP inhibition distinguishes it from other compounds that may target broader pathways or multiple kinases.
Razuprotafib (CAS 1008510-37-9) is a synthetic small molecule with the molecular formula C26H26N4O6S3 and an average molecular mass of 586.696 g/mol. Its structure contains two defined stereocenters at the (2S)- and (1S)-positions, which are critical for its biological activity. The absolute stereochemistry is confirmed by chiral resolution techniques and nuclear magnetic resonance (NMR) studies.
Property | Value |
---|---|
Molecular Formula | C26H26N4O6S3 |
Molecular Weight | 586.696 g/mol |
Defined Stereocenters | 2 (2S, 1S) |
SMILES Notation | COC(=O)NC@@HC(=O)NC@@HC3=CSC(=N3)C4=CC=CS4 |
The IUPAC name of razuprotafib is:
(4-((S)-2-((S)-2-(methoxycarbonylamino)-3-phenylpropanamido)-2-(2-(thiophen-2-yl)thiazol-4-yl)ethyl)phenyl)sulfamic acid. Alternative designations include:
Razuprotafib’s peptide-like backbone is synthesized using solid-phase peptide synthesis (SPPS). The process involves sequential coupling of Fmoc-protected amino acids to a resin-bound thiazole-thiophene core. Key steps include:
Optimization focuses on minimizing epimerization during aza-amino acid coupling, achieving >95% enantiomeric excess (e.e.).
Asymmetric synthesis of the thiazole-thiophene core employs palladium-catalyzed cross-coupling reactions:
The final product is purified via reverse-phase HPLC, yielding >98% purity.
Razuprotafib exhibits pH-dependent solubility:
Condition | Stability Outcome |
---|---|
-20°C (powder) | Stable for ≥3 years |
25°C (solution) | Degrades 5% over 30 days |
Acidic pH (4.0–6.5) | Rapid hydrolysis of sulfamate |
X-ray crystallography reveals a planar thiazole-thiophene core with a 120° dihedral angle between the heterocycles. The sulfamic acid group adopts a zwitterionic conformation in polar solvents, stabilizing interactions with VE-PTP’s catalytic pocket. NMR studies (NOESY) confirm the (S,S)-stereochemistry and a rigid β-sheet-like arrangement in the propanamide backbone.
Technique | Key Findings |
---|---|
X-ray diffraction | P21 space group; resolution 1.8 Å |
Circular Dichroism | Negative Cotton effect at 220 nm |
Molecular Dynamics | TIE2-binding conformation stabilized by π-π stacking |
Razuprotafib exhibits exceptional binding affinity to Vascular Endothelial Protein Tyrosine Phosphatase through a sophisticated molecular recognition mechanism centered on its phenylsulfamic acid moiety [1] [52]. The compound demonstrates an extraordinary inhibitory concentration fifty value of 17 picomolar against VE-PTP, establishing it as one of the most potent phosphatase inhibitors characterized to date [12] [52] [54]. The structural foundation of this remarkable binding affinity resides in the phenylsulfamic acid functional group, which acts as a phosphotyrosine mimetic warhead that specifically targets the catalytic domain of VE-PTP [52] [54].
Molecular docking studies have revealed that Razuprotafib establishes critical intermolecular interactions within the VE-PTP active site through hydrogen bonding networks and van der Waals forces [46]. The binding pocket accommodates the compound's complex three-dimensional architecture, which includes a thiazole ring system linked to a thiophene moiety through a carefully optimized spacer region [1] [2]. This structural arrangement allows for optimal positioning of the sulfamic acid group within the phosphatase active site, where it mimics the natural phosphotyrosine substrate [52] [54].
The extracellular domain of VE-PTP comprises multiple fibronectin type III repeats, while the intracytoplasmic region contains a single catalytic domain belonging to the receptor subtype three phosphatase family [41] [43]. Razuprotafib specifically targets the catalytic domain, where the phenylsulfamic acid warhead interacts with conserved catalytic residues essential for phosphatase activity [52] [54]. The surrounding chemical moieties of Razuprotafib were systematically optimized through structure-based drug design programs to enhance selectivity and binding affinity [52] [54].
Razuprotafib functions as a competitive inhibitor of VE-PTP phosphatase activity, as demonstrated through substrate velocity curves and Lineweaver-Burk plot analysis [52] [54]. The competitive inhibition mechanism indicates that Razuprotafib directly competes with natural phosphotyrosine substrates for occupancy of the enzyme active site, rather than binding to alternative allosteric sites [52] [54]. This competitive binding pattern is consistent with the phosphotyrosine mimetic structure of the compound's phenylsulfamic acid warhead [52] [54].
The kinetic parameters of VE-PTP inhibition by Razuprotafib follow classical competitive inhibition models, where increasing substrate concentrations can overcome the inhibitory effects [52] [54]. Molecular dynamics simulations have revealed that Razuprotafib binding induces conformational changes in the VE-PTP active site, particularly affecting the flexibility and spatial arrangement of catalytic residues [46]. These structural perturbations effectively prevent substrate access to the catalytic machinery while maintaining the overall protein fold [46].
The competitive inhibition mechanism distinguishes Razuprotafib from allosteric modulators that would bind to sites distinct from the active site and influence enzyme activity through conformational transmission [44] [45]. Instead, the direct active site occupancy by Razuprotafib results in complete blockade of phosphatase activity when present at saturating concentrations [52] [54]. This mechanism ensures predictable dose-response relationships and minimizes the potential for complex allosteric interactions that could complicate pharmacological interpretation [52] [54].
The activation of Tie2 receptor tyrosine kinase occurs through a carefully orchestrated sequence of autophosphorylation events that relieve intrinsic autoinhibitory constraints [18] [19]. Mass spectrometric analysis and phosphorylation-state-specific antibody studies have identified tyrosine 992 within the activation loop as the primary autophosphorylation site, followed by secondary phosphorylation at tyrosine 1108 in the carboxy-terminal tail [18] [19]. The phosphorylation of tyrosine 992 results in a remarkable 100-fold increase in catalytic activity and a 460-fold enhancement in the ratio of catalytic efficiency to Michaelis constant [18] [19].
The kinetic mechanism of Tie2 activation involves significant alterations in rate-limiting steps, with unphosphorylated Tie2 being partially limited by product diffusion, while phosphorylated Tie2 becomes predominantly limited by product release [18] [19]. Solvent isotope effect studies demonstrate a substantial kinetic isotope effect for unphosphorylated Tie2 compared to a modest effect for the phosphorylated form, indicating that the chemical step becomes less rate-limiting following autophosphorylation [18] [19]. The pH-rate profiles reveal shifts in the ionization constants of catalytically relevant residues upon autophosphorylation, reflecting conformational changes that optimize the catalytic environment [18] [19].
Tyrosine 1106 represents an additional autophosphorylation site that serves as a docking platform for the Downstream-of-Kinase-Related protein through its phosphotyrosine binding domain [47]. This interaction site is contained within a unique recognition motif that facilitates the recruitment and subsequent phosphorylation of downstream signaling molecules [47]. The carboxy-terminal tail of Tie2 adopts an extended conformation that can interfere with substrate binding in the unphosphorylated state, acting as a substrate mimetic that maintains the receptor in an autoinhibited configuration [15] [25].
The activation of Tie2 through VE-PTP inhibition by Razuprotafib initiates a complex network of downstream signaling pathways centered on the protein kinase B, endothelial nitric oxide synthase, and extracellular signal-regulated kinase axis [20] [52]. Protein kinase B activation occurs through phosphatidylinositol 3-kinase-dependent mechanisms and serves multiple critical functions including endothelial cell survival, suppression of angiopoietin-2 production through forkhead box protein O1 inactivation, and promotion of vascular stability [20] [26]. The protein kinase B pathway represents one of the most well-characterized downstream effectors of Tie2 signaling, with direct phosphorylation of endothelial nitric oxide synthase at serine 1179 leading to nitric oxide production and vasodilation [26] [29].
Endothelial nitric oxide synthase activation through the Tie2-protein kinase B pathway constitutes a fundamental mechanism for vascular homeostasis and endothelial function regulation [23] [24]. The phosphorylation of endothelial nitric oxide synthase by protein kinase B enhances enzyme activity and nitric oxide production, which subsequently promotes endothelial cell survival, migration, and angiogenesis [23] [26]. Both protein kinase B and extracellular signal-regulated kinase signaling pathways contribute to endothelial nitric oxide synthase phosphorylation, though through distinct serine residues and with different kinetic properties [23] [24].
The extracellular signal-regulated kinase pathway activation downstream of Tie2 involves the recruitment of growth factor receptor-bound protein 2 and Src homology region 2 domain-containing phosphatase-2 to autophosphorylated receptor sites [21] [28]. This pathway contributes to endothelial cell proliferation, migration, and survival responses, though its role in endothelial nitric oxide synthase regulation remains context-dependent [24] [27]. The integration of protein kinase B, endothelial nitric oxide synthase, and extracellular signal-regulated kinase signaling creates a robust network that promotes vascular stability and endothelial barrier function [20] [21].
Razuprotafib demonstrates remarkable selectivity for VE-PTP compared to structurally related phosphatases, with a selectivity factor of approximately 45,882-fold over protein tyrosine phosphatase 1B based on inhibitory concentration fifty values [12] [52] [54]. The compound inhibits protein tyrosine phosphatase 1B with an inhibitory concentration fifty of 780 nanomolar, representing a substantial selectivity margin that minimizes potential off-target effects on metabolic regulation [12] [52] [54]. This selectivity profile is particularly significant given the structural similarities between VE-PTP and protein tyrosine phosphatase 1B within their catalytic domains [13] [31].
The human protein tyrosine phosphatase eta isoform shows relatively high sensitivity to Razuprotafib inhibition with an inhibitory concentration fifty of 36 picomolar, representing only a 2.1-fold selectivity difference compared to VE-PTP [12] [52] [54]. Similarly, human protein tyrosine phosphatase gamma demonstrates an inhibitory concentration fifty of 100 picomolar, corresponding to a 5.9-fold selectivity margin [12] [52] [54]. These receptor-type phosphatases share structural features with VE-PTP, particularly in their catalytic domains, which may account for the reduced selectivity compared to other phosphatase family members [39] [40].
The selectivity profile of Razuprotafib reflects the evolutionary conservation of phosphatase active sites and the challenge of developing highly specific inhibitors within this enzyme family [33] [42]. The protein tyrosine phosphatase family is characterized by a common catalytic mechanism involving a cysteine-phosphate intermediate and conserved structural motifs, making selective inhibition technically demanding [33] [42]. The relatively high cross-reactivity with human protein tyrosine phosphatase eta and gamma isoforms suggests potential shared binding determinants within the receptor-type phosphatase subfamily [39] [40].
Comprehensive phosphatase panel screening reveals that Razuprotafib exhibits minimal cross-reactivity with classical protein tyrosine phosphatases beyond the specific receptor-type isoforms [12] [52] [54]. T-cell protein tyrosine phosphatase, protein tyrosine phosphatase H1, and hematopoietic protein tyrosine phosphatase all demonstrate inhibitory concentration fifty values exceeding 10 micromolar, representing selectivity factors greater than 588,000-fold compared to VE-PTP [12] [52] [54]. This exceptional selectivity profile minimizes the likelihood of significant off-target effects on immune function, cell proliferation control, and hematopoietic processes [33] [36].
The compound shows no detectable inhibitory activity against vascular endothelial growth factor receptor 2, demonstrating specificity for phosphatases over tyrosine kinases [52] [54]. This selectivity is crucial for maintaining the specificity of Tie2 pathway activation without interfering with parallel angiogenic signaling cascades [52] [54]. The lack of vascular endothelial growth factor receptor 2 cross-reactivity ensures that Razuprotafib effects are mediated specifically through VE-PTP inhibition and subsequent Tie2 activation [52] [54].
The overall cross-reactivity profile indicates that Razuprotafib represents a highly selective tool compound for investigating VE-PTP function and Tie2 signaling pathways [12] [52] [54]. The minimal impact on other phosphatase family members reduces the complexity of interpreting biological effects and enhances the utility of the compound for mechanistic studies [33] [36]. This selectivity profile also supports the potential therapeutic application of VE-PTP inhibition with reduced risk of unintended phosphatase-mediated side effects [33] [36].
Table 1: Pharmacological Profile of Razuprotafib
Parameter | Value | Reference |
---|---|---|
Molecular Formula | C₂₆H₂₆N₄O₆S₃ | [1] [2] |
Molecular Weight (Da) | 586.7 | [1] [2] |
Primary Target | Vascular Endothelial Protein Tyrosine Phosphatase (VE-PTP) | [1] [4] |
VE-PTP IC₅₀ (pM) | 17 | [12] [52] [54] |
PTP1B IC₅₀ (nM) | 780 | [12] [52] [54] |
HPTPη IC₅₀ (pM) | 36 | [12] [52] [54] |
HPTPγ IC₅₀ (pM) | 100 | [12] [52] [54] |
Selectivity Factor (PTP1B/VE-PTP) | 45,882 | Calculated |
Inhibition Mechanism | Competitive | [52] [54] |
Primary Metabolic Enzyme | Cytochrome P450 2C8 | [6] |
Table 2: Tie2 Receptor Phosphorylation Sites and Kinetic Properties
Phosphorylation Site | Location | Phosphorylation Order | Function | Effect on Catalytic Activity | Reference |
---|---|---|---|---|---|
Tyrosine 992 | Activation Loop | Primary (First) | Kinase Activation | 100-fold increase in kcat | [18] [19] |
Tyrosine 1100 | C-terminal Tail | Not Confirmed | Unknown | Not Determined | [47] |
Tyrosine 1106 | C-terminal Tail | Secondary | Downstream-of-Kinase-Related (Dok-R) Binding | Signaling Platform | [47] |
Tyrosine 1108 | C-terminal Tail | Secondary | Signaling Enhancement | Signal Amplification | [18] [19] |
Table 3: Cross-Reactivity Profile of Razuprotafib Against Phosphatase Family Members
Phosphatase Target | IC₅₀ Value | Selectivity vs VE-PTP | Structural Similarity | Clinical Relevance |
---|---|---|---|---|
VE-PTP (PTPRB) | 17 pM | 1x (Reference) | Target Enzyme | Primary Target |
PTP1B | 780 nM | 45,882x | Classical PTP | Metabolic Regulation |
HPTPη | 36 pM | 2.1x | Receptor-type PTP | Unknown |
HPTPγ | 100 pM | 5.9x | Receptor-type PTP | Unknown |
TCPTP | >10 μM | >588,000x | Classical PTP | Immune Function |
PTPH1 | >10 μM | >588,000x | Classical PTP | Cell Proliferation |
HePTP | >10 μM | >588,000x | Classical PTP | Hematopoiesis |
VEGFR2 | No Effect | No Interaction | Tyrosine Kinase | Angiogenesis |
Other PTPs (Panel) | >10 μM | >588,000x | Various Families | Multiple Functions |